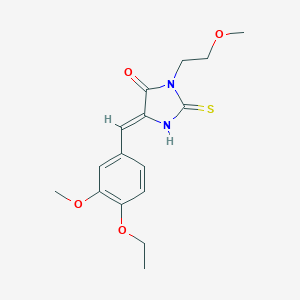
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione, also known as CDBIM, is a novel imidazolidine-2,4-dione derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its ease of synthesis, which makes it readily available for laboratory experiments. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been shown to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is its poor solubility in water, which may hinder its bioavailability and limit its therapeutic potential.
未来方向
There are several future directions for the research and development of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to elucidate the exact mechanism of action of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is a novel imidazolidine-2,4-dione derivative that has shown promising therapeutic potential in various scientific research applications. Its ease of synthesis, potent anticancer activity, and diverse biochemical and physiological effects make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成方法
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can be synthesized through a simple one-pot reaction between 4-chlorophenylhydrazine, 3,5-dibromo-4-hydroxybenzaldehyde, and barbituric acid in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The synthesis of (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is relatively easy and can be carried out in a short period of time.
科学研究应用
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has also been shown to have anti-inflammatory, antioxidant, and antiviral properties. Furthermore, (5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione has been reported to have neuroprotective effects and may be a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
(5E)-3-(4-chlorophenyl)-5-(3,5-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione |
|---|---|
分子式 |
C16H9Br2ClN2O3 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
(5E)-3-(4-chlorophenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H9Br2ClN2O3/c17-11-5-8(6-12(18)14(11)22)7-13-15(23)21(16(24)20-13)10-3-1-9(19)2-4-10/h1-7,22H,(H,20,24)/b13-7+ |
InChI 键 |
IRCAMXATBPTMJB-NTUHNPAUSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
